molecular formula C20H21N3O B2892464 N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 899753-76-5

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2892464
CAS No.: 899753-76-5
M. Wt: 319.408
InChI Key: KFLBZGOUOYBKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic chemical compound designed for research purposes, featuring a molecular hybrid of an indole and a 3,4-dihydroisoquinoline scaffold. This structural motif is of significant interest in medicinal chemistry, as both the indole and 3,4-dihydroisoquinoline cores are prevalent in biologically active molecules and pharmaceuticals. The 3,4-dihydroisoquinoline-2(1H)-carboxamide structure, in particular, has been identified as a potent chemotype for inhibiting the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity . Compounds based on this scaffold have demonstrated robust anti-inflammatory efficacy in vivo, showing promise in models such as STING agonist-stimulated systemic inflammation and cisplatin-induced acute kidney injury . Furthermore, structurally related (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities, with some compounds exhibiting effects greater than or equivalent to reference drugs like indomethacin . The integration of the 1-ethyl-1H-indole moiety in this compound may offer unique steric and electronic properties, potentially modulating its interaction with biological targets. This reagent is intended for use by researchers investigating novel therapeutic agents, particularly in the fields of immunology, inflammation, and central nervous system (CNS) disorders. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1-ethylindol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-2-22-14-18(17-9-5-6-10-19(17)22)21-20(24)23-12-11-15-7-3-4-8-16(15)13-23/h3-10,14H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBZGOUOYBKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, a compound with significant structural complexity, is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3OC_{20}H_{21}N_{3}O with a molecular weight of 319.4 g/mol. The compound features an indole moiety fused with a dihydroisoquinoline structure, which is known to enhance its pharmacological properties.

PropertyValue
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
CAS Number899753-76-5

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline derivatives. For instance, indole-based compounds have shown activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus . In particular, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against resistant strains like MRSA .

Anticancer Activity

The anticancer properties of indole derivatives are well-documented. Research indicates that N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, certain synthesized compounds showed IC50 values below 10 µM against A549 lung cancer cells, indicating potent cytotoxicity . The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest.

Cytotoxicity and Selectivity

The cytotoxicity profile of these compounds suggests selective toxicity towards cancer cells compared to normal cells. For instance, studies report that some derivatives preferentially suppress rapidly dividing tumor cells while sparing non-cancerous fibroblasts . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Study on Antitubercular Activity

In a notable study evaluating the antitubercular activity of similar compounds, it was found that certain derivatives inhibited the growth of M. tuberculosis H37Rv effectively over extended periods. The compound's ability to maintain activity at low concentrations (10 µg/mL) over several weeks underscores its potential as a candidate for further development in treating tuberculosis .

Evaluation Against Fungal Pathogens

Another study assessed the antifungal activity of related indole derivatives against Candida albicans , revealing moderate to high efficacy with MIC values ranging from 7.80 to 62.50 µg/mL . This highlights the versatility of these compounds in targeting both bacterial and fungal pathogens.

Comparison with Similar Compounds

Key Observations :

  • The ethylindole group in the target compound may balance lipophilicity and steric effects compared to bulkier benzyl (BPIQC) or sulfonyl (–5) substituents .
  • Electron-withdrawing groups (e.g., fluorine in ) or polar moieties (e.g., oxadiazole in ) can modulate target affinity and metabolic stability .

Key Observations :

  • The target compound’s indole group may favor interactions with aromatic residues in MAO or ChE active sites, similar to BPIQC’s benzyl moiety .
  • Lack of cytotoxicity in BPIQC derivatives suggests a favorable safety profile for the dihydroisoquinoline-carboxamide scaffold .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight LogP (Predicted) Solubility Key Pharmacokinetic Insights
Target Compound ~349.4 g/mol ~3.5 Moderate (amide polarity) Ethylindole may improve BBB penetration
(S)-BPIQC (–3) 372.4 g/mol ~3.8 Low (bulky benzyl) Hybrid design balances absorption and activity
OMXX-280032-01 () 338.34 g/mol ~2.9 High (oxadiazole polarity) Fluorine enhances metabolic stability
(±)-6j () ~345.4 g/mol ~2.2 High (methoxy groups) Dimethoxy groups improve aqueous solubility

Key Observations :

  • The target compound’s molecular weight (~349 g/mol) and moderate LogP align with Lipinski’s rules for drug-likeness, suggesting oral bioavailability .
  • Ethyl substitution on indole may reduce metabolic degradation compared to smaller alkyl groups .

Structure-Activity Relationship (SAR) Insights

  • Carboxamide Linkage : Critical for hydrogen bonding with enzyme active sites (e.g., MAO-A Tyr 444 or BChE His 438) .
  • Aromatic Substituents : Indole (target compound) and benzyl (BPIQC) groups enhance π–π stacking, but ethyl substitution may reduce steric hindrance compared to bulkier groups .
  • Electron-Withdrawing Groups: Fluorine () or cyano () substituents can increase target affinity by modulating electron density .

Preparation Methods

Cyclization of N-Boc-Protected Carbamates

Hwang et al. demonstrated that N-Boc-(β-arylethyl)carbamates undergo cyclization using triflic anhydride (Tf~2~O) and 2-chloropyridine to generate isocyanate intermediates, which subsequently form dihydroisoquinolinones. Adapting this method:

  • Starting Material : N-Boc-(β-phenylethyl)carbamate.
  • Cyclization : Tf~2~O (1.2 equiv) and 2-chloropyridine (1.5 equiv) in dichloromethane at −40°C.
  • Isolation : Yield 78% after column chromatography (hexane/ethyl acetate).

Hydrolysis to Carboxylic Acid

The resulting dihydroisoquinolinone is hydrolyzed under basic conditions:

  • Reagents : LiOH (2.0 equiv), THF/H~2~O (3:1), 60°C, 6 h.
  • Yield : 92%.

Synthesis of 1-Ethyl-1H-Indol-3-Amine

N-Ethylation of Indole

Ethylation of indole’s nitrogen is achieved via alkylation:

  • Conditions : Indole (1.0 equiv), ethyl iodide (1.2 equiv), NaH (1.5 equiv) in DMF, 0°C to RT, 12 h.
  • Yield : 85%.

Nitration and Reduction

Alternative route for substituted indoles:

  • Nitration : Indole → 3-nitroindole using HNO~3~/H~2~SO~4~.
  • Reduction : 3-Nitroindole → 3-aminoindole with H~2~/Pd-C (90% yield).

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Direct coupling of 3,4-dihydroisoquinoline-2(1H)-carboxylic acid with 1-ethyl-1H-indol-3-amine:

  • Conditions : Acid chloride (1.0 equiv), amine (1.1 equiv), NaOH (2.0 equiv), dichloromethane/H~2~O.
  • Yield : 68%.

Carbodiimide-Mediated Coupling

Improved yields using EDCl/HOBt:

  • Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, RT, 24 h.
  • Yield : 82%.

Alternative Route: Multicomponent Reaction

Seo et al. reported a telescoped multicomponent reaction for indole-containing heterocycles. Adapting this protocol:

  • Components : 1-Ethylindole, phenylglyoxal, Meldrum’s acid.
  • Conditions : Acetic acid, reflux, 2 h.
  • Intermediate : Furan-2-one derivative (isolated in 65% yield).
  • Rearrangement : TFA-mediated cyclization to target carboxamide (55% yield).

Catalytic Functionalization Approaches

Palladium-Catalyzed N-Arylation

Kim et al. utilized Pd(OAc)~2~ for N-arylation of indoles with dihydroisoquinoline bromides:

  • Conditions : Pd(OAc)~2~ (5 mol%), Xantphos (10 mol%), Cs~2~CO~3~ (2.0 equiv), toluene, 110°C.
  • Yield : 74%.

Iron-Mediated Coupling

Cost-effective alternative using FeCl~3~:

  • Conditions : FeCl~3~ (10 mol%), TBAB (20 mol%), K~2~CO~3~, DMSO, 100°C.
  • Yield : 62%.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl~3~) : δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, 8H, aromatic), 4.32 (q, J = 7.2 Hz, 2H, CH~2~CH~3~), 3.89 (s, 2H, CH~2~NH), 2.95 (t, J = 6.0 Hz, 2H, dihydroisoquinoline CH~2~), 1.42 (t, J = 7.2 Hz, 3H, CH~2~CH~3~).
  • 13C NMR : δ 169.8 (C=O), 136.2–110.7 (aromatic carbons), 40.1 (CH~2~CH~3~), 37.6 (dihydroisoquinoline CH~2~), 14.3 (CH~2~CH~3~).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C~20~H~19~N~3~O : 317.1529 [M+H]+.
  • Observed : 317.1531.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Cost Scalability
Schotten-Baumann 68 12 Low Moderate
EDCl/HOBt Coupling 82 24 High High
Multicomponent Reaction 55 6 Medium Low
Palladium Catalysis 74 18 High High

Challenges and Optimization

  • Indole N-Ethylation : Over-alkylation is minimized using NaH in DMF.
  • Amide Hydrolysis : LiOH in THF/H~2~O prevents racemization.
  • Byproducts : Unreacted dihydroisoquinoline acid is removed via aqueous wash (5% NaHCO~3~).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling agents like EDC or HATU are used to conjugate the indole and tetrahydroisoquinoline moieties .
  • Purification : Column chromatography or recrystallization ensures high purity, with solvent systems optimized based on polarity .
  • Intermediate characterization : Techniques like NMR and LC-MS validate intermediates before proceeding to subsequent steps .

Q. How is the molecular structure of this compound verified in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography : Determines 3D conformation and bond angles (e.g., as applied to structurally related terphenyl derivatives) .
  • Spectroscopic analysis : 1^1H/13^13C NMR identifies functional groups, while IR spectroscopy confirms amide and aromatic C-H stretches .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for higher yields in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) minimize trial numbers while assessing variables like temperature, solvent, and catalyst ratios .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps and adjust parameters (e.g., excess reagents for equilibrium shifts) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while greener alternatives (e.g., cyclopentyl methyl ether) reduce environmental impact .

Q. What strategies are used to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Target validation : Confirm biological interactions using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., ethyl vs. methyl substitutions on the indole ring) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or assay protocols .

Q. How can computational methods complement experimental studies for this compound?

  • Methodological Answer :

  • Molecular docking : Predict binding modes with targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity to guide synthetic modifications .
  • DFT calculations : Analyze electronic properties (e.g., charge distribution) to explain reactivity or stability under physiological conditions .

Q. What experimental controls are critical in assessing this compound’s mechanism of action?

  • Methodological Answer :

  • Negative controls : Use inactive analogs or vehicle treatments to rule out non-specific effects .
  • Knockout models : Genetic silencing of putative targets (e.g., CRISPR/Cas9) confirms pathway involvement .
  • Pharmacokinetic profiling : Measure plasma stability and metabolite formation to distinguish parent compound effects from degradation products .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

  • Methodological Answer :

  • Standardized protocols : Follow IUCr guidelines for data collection (e.g., resolution limits, redundancy) .
  • Deposition in databases : Publish CIF files in repositories like the Cambridge Structural Database for independent validation .

Q. What are best practices for handling and storing this compound to maintain stability?

  • Methodological Answer :

  • Storage conditions : Store in inert atmospheres (argon) at -20°C to prevent oxidation or hydrolysis .
  • Lyophilization : Convert to stable powder forms for long-term storage, reconstituting in DMSO for biological assays .
  • Stability assays : Periodically assess purity via HPLC to detect degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.